molecular formula C20H17N3OS2 B2763409 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide CAS No. 922924-80-9

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide

Cat. No. B2763409
CAS RN: 922924-80-9
M. Wt: 379.5
InChI Key: HJOFXZCYXDAPGG-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide, also known as CTB, is a small molecule compound that has been studied extensively for its potential therapeutic applications in various diseases. This compound has a thiazole ring and a phenylthio group, which gives it unique properties that make it a promising candidate for drug development.

Scientific Research Applications

Comprehensive Analysis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide Applications

Antimicrobial Activity: The thiazole nucleus, a core structure in N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide, has been extensively studied for its antimicrobial properties. It operates by blocking the biosynthesis of bacterial lipids or through other mechanisms against various bacterial species . This compound could potentially be developed into new antimicrobial agents that address drug resistance issues.

Antiproliferative Agents: Thiazole derivatives have shown promise as antiproliferative agents, particularly against cancer cell lines such as the human breast adenocarcinoma cancer cell line (MCF7) . The ability of these compounds to inhibit the growth of cancerous cells makes them valuable in the search for new cancer treatments.

Molecular Modelling: The molecular structure of thiazole derivatives allows for extensive molecular modelling studies. These studies can predict how the compound interacts with various biological targets, which is crucial for rational drug design .

Anticancer Drug Resistance: The thiazole nucleus has been implicated in efforts to combat anticancer drug resistance. By studying the pharmacological activities of thiazole derivatives, researchers aim to develop new molecules that can overcome resistance by cancerous cells .

Antitumor Activity: Thiazole derivatives, including those similar to N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide, have been synthesized and evaluated for their antitumor and cytotoxic activities. These compounds have demonstrated potent effects on various human tumor cell lines, indicating their potential as antitumor agents .

Neuroprotective Properties: Thiazoles are known to have neuroprotective properties. They play a role in the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system .

Antioxidant Activity: Thiazole derivatives have been explored for their antioxidant properties. Antioxidants are vital in protecting the body from damage caused by free radicals, and thiazole compounds could contribute to this protective effect .

Analgesic and Anti-inflammatory Activity: The analgesic and anti-inflammatory activities of thiazole derivatives make them candidates for the development of new pain relief and anti-inflammatory drugs. These properties are particularly important for conditions where inflammation plays a key role .

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2/c21-13-15-8-10-16(11-9-15)18-14-26-20(22-18)23-19(24)7-4-12-25-17-5-2-1-3-6-17/h1-3,5-6,8-11,14H,4,7,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOFXZCYXDAPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide

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